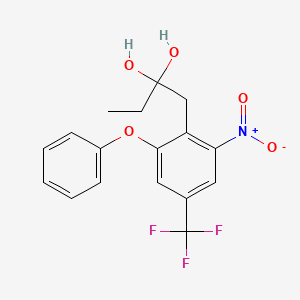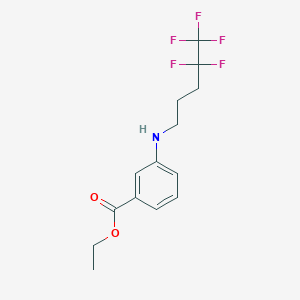
5-(1,1,2,2-Tetrafluoroethoxy)salicylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,1,2,2-Tetrafluoroethoxy)salicylic acid, commonly referred to as TFESA, is a highly versatile compound with a wide range of applications in the scientific research community. It is a small molecule that contains a salicylic acid group and a tetrafluoroethoxy group, which makes it an ideal candidate for use in a variety of research contexts. In
Aplicaciones Científicas De Investigación
TFESA is a highly useful compound for scientific research, as it can be used in a variety of contexts. It is often employed as a substrate for the study of enzyme-catalyzed reactions, as it is highly reactive and can be used to study a wide range of enzymes. Additionally, TFESA is used in the study of metabolic pathways, as it can be used to study the metabolism of other compounds. It is also used in the study of drug metabolism, as it can be used to study the metabolism of drugs in the body. Finally, TFESA is used in the study of protein-protein interactions, as it can be used to study the binding of proteins to other molecules.
Mecanismo De Acción
The mechanism of action of TFESA is complex and not fully understood. It is believed that TFESA binds to enzymes and other proteins, altering their structure and activity. Additionally, it is believed that TFESA can bind to other molecules in the body, such as hormones, and affect their activity. The exact mechanism of action of TFESA is still being studied, but it is believed that it may be involved in a variety of biochemical and physiological processes.
Biochemical and Physiological Effects
TFESA has been shown to have a variety of biochemical and physiological effects. In animal studies, TFESA has been found to have anti-inflammatory and analgesic effects, as well as having the ability to reduce cholesterol levels. Additionally, TFESA has been found to have antioxidant and anti-cancer effects in animal studies. Finally, TFESA has been found to have the ability to modulate the activity of enzymes involved in the metabolism of drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TFESA has a number of advantages for use in laboratory experiments. It is a small molecule, making it easy to work with and store. It is also highly reactive, making it ideal for use in enzyme-catalyzed reactions. Additionally, it is relatively inexpensive, making it a cost-effective option for research. However, TFESA also has some limitations. It is a highly reactive compound, meaning that it can be difficult to control in experiments. Additionally, it is not very stable, meaning that it can degrade over time.
Direcciones Futuras
The potential of TFESA is still being explored, and there are a number of potential future directions for research. One potential future direction is the use of TFESA in drug metabolism studies. Additionally, TFESA could be used in the study of protein-protein interactions, as it has the potential to affect the binding of proteins to other molecules. Finally, TFESA could be used in the study of metabolic pathways, as it could be used to study the metabolism of other compounds. In conclusion, TFESA is a highly versatile compound with a wide range of potential applications in scientific research.
Métodos De Síntesis
TFESA can be synthesized in a few different ways. The most common method is a two-step process involving the reaction of salicylic acid with 1,1,2,2-tetrafluoroethanol in the presence of a strong base. This reaction yields a salicylate ester, which is then hydrolyzed to produce the desired TFESA product. Other methods for synthesizing TFESA include the reaction of 1,1,2,2-tetrafluoroethanol with an acid chloride, or the reaction of salicylic acid with a difluoromethylsulfonate ester.
Propiedades
IUPAC Name |
2-hydroxy-5-(1,1,2,2-tetrafluoroethoxy)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O4/c10-8(11)9(12,13)17-4-1-2-6(14)5(3-4)7(15)16/h1-3,8,14H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AISFTDHVVUZINW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(C(F)F)(F)F)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,1,2,2-Tetrafluoroethoxy)salicylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3,3,3-Trifluoro-1-(trifluoromethyl)-1-propenyl]oxy-anisole, 90%](/img/structure/B6311562.png)











